3-(5-{[1-(4-Chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid belongs to a class of pyrazolone-based compounds that have demonstrated inhibitory activity against the enzyme xanthine oxidase. [] Xanthine oxidase is a crucial enzyme involved in the purine catabolism pathway, ultimately leading to the formation of uric acid. [] Inhibition of xanthine oxidase is a recognized therapeutic strategy for managing hyperuricemia and associated conditions like gout. []
Research indicates that 3-(5-{[1-(4-Chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid acts as a mixed-type inhibitor of xanthine oxidase. [] This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with varying affinities. [] Molecular docking and dynamics studies suggest that the carboxylic acid group is essential for binding to the enzyme. [] It likely forms crucial interactions, such as a salt bridge with Arg880 and a hydrogen bond with Thr1010 within the enzyme's active site. []
Based on the available research, the primary scientific application of 3-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid is as a potential therapeutic agent for hyperuricemia and related diseases. [] Its ability to inhibit xanthine oxidase makes it a candidate for further research and development in this area.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5